Lithium 2-(4-methylpyridin-2-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

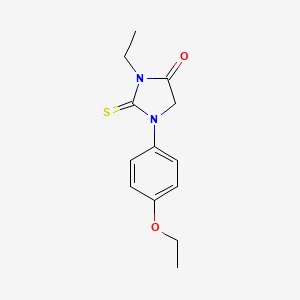

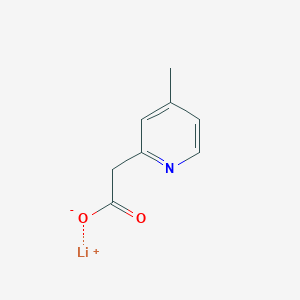

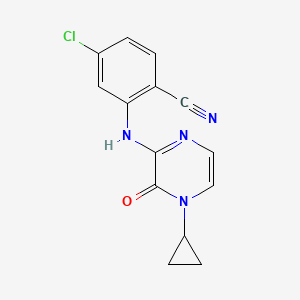

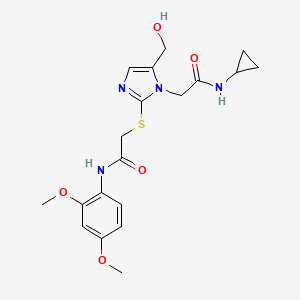

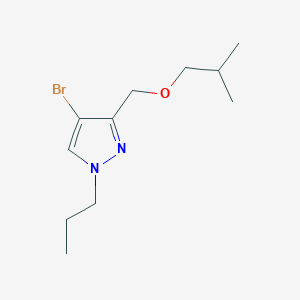

“Lithium 2-(4-methylpyridin-2-yl)acetate” is a chemical compound with the molecular formula C8H8LiNO2 and a molecular weight of 157.1 . It is typically available in powder form .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a lithium ion (Li+) and the organic compound 2-(4-methylpyridin-2-yl)acetate .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- Lithium 2-(4-methylpyridin-2-yl)acetate plays a crucial role in the synthesis and structural characterization of various chemical compounds. For instance, the reaction of LiAlH(4) with pyridine derivatives, including 4-methylpyridine, leads to the formation of complex aluminate compounds (Hensen et al., 1999).

- Similar reactions involving lithium and different pyridine derivatives have been studied for their potential in creating various molecular structures and complexes (Jones et al., 2000).

Lithium Porphyrin Complex Formation

- In the context of biochemistry, this compound shows potential in forming stable lithium complexes. The deprotonated form of certain water-soluble porphyrins exhibits strong affinity for lithium, forming stable lithium complexes in basic aqueous solutions, as explored in studies on lithium ion sensing (Richards et al., 1996).

Chemical Reactions and Interactions

- The compound is involved in various chemical reactions, such as the addition of methyl lithium to 4-vinylpyridine systems, demonstrating its reactivity and potential applications in organic synthesis (Miller, 1984).

- It also plays a role in nucleophilic addition and metalation studies, indicating its importance in understanding and developing new methodologies in synthetic chemistry (Mansour et al., 1985).

Battery Technology and Electrochemistry

- This compound's chemical properties are investigated in the context of lithium-ion batteries, particularly in enhancing the electrolyte transport properties for faster charging and improved battery performance (Li et al., 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

While specific future directions for “Lithium 2-(4-methylpyridin-2-yl)acetate” are not available, lithium-based compounds have been extensively studied for their potential applications in lithium-ion batteries . The unique properties of lithium make it a promising material for energy storage technologies .

Propiedades

IUPAC Name |

lithium;2-(4-methylpyridin-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.Li/c1-6-2-3-9-7(4-6)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKAFVCOKTBDPNC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=CC(=NC=C1)CC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8LiNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

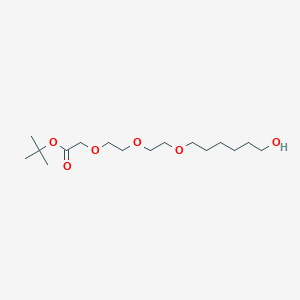

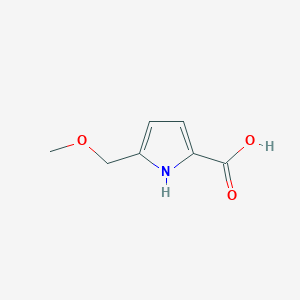

![(1S,2R,8R)-14-oxa-7-azatetracyclo[6.6.1.0^{1,11}.0^{2,7}]pentadeca-9,11-dien-13-one](/img/structure/B2511615.png)

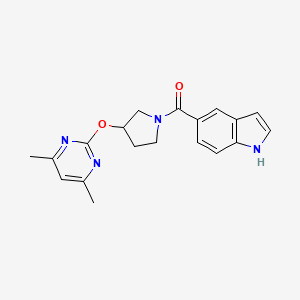

![1-(o-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2511617.png)